molecular formula C18H16N2O3 B2426391 (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide CAS No. 380550-88-9

(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2426391
CAS No.: 380550-88-9
M. Wt: 308.337
InChI Key: FYMOXNXMFSGRCD-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxy, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating products with specific chemical and physical properties.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the hydroxy and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups. The presence of both hydroxy and methoxy groups on the phenyl ring provides unique chemical properties, such as increased solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-5-3-4-6-16(12)20-18(22)14(11-19)9-13-10-15(23-2)7-8-17(13)21/h3-10,21H,1-2H3,(H,20,22)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMOXNXMFSGRCD-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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